molecular formula C12H23ClN2O2 B6193597 tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate hydrochloride CAS No. 1890112-35-2

tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate hydrochloride

Cat. No.: B6193597
CAS No.: 1890112-35-2
M. Wt: 262.77 g/mol
InChI Key: DDKZTERHMMBGLR-UHFFFAOYSA-N
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Description

tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate hydrochloride: is an organic compound with a unique spirocyclic structure It is characterized by the presence of a diazaspiro ring system, which consists of two nitrogen atoms incorporated into a nonane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate hydrochloride typically involves the reaction of a suitable diazaspiro precursor with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the tert-butyl ester. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new tert-butyl derivatives with different functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new catalysts and ligands for chemical reactions.

Biology:

  • Investigated for its potential as a pharmacophore in drug discovery.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
  • Used in the design of novel drug delivery systems.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The diazaspiro ring system is believed to play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

  • tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate
  • tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate

Comparison:

  • Structural Differences: While these compounds share the diazaspiro ring system, they differ in the position of the carboxylate group.
  • Reactivity: The position of the carboxylate group can influence the reactivity and chemical behavior of the compounds.
  • Applications: Each compound may have unique applications based on its specific structure and properties.

Properties

CAS No.

1890112-35-2

Molecular Formula

C12H23ClN2O2

Molecular Weight

262.77 g/mol

IUPAC Name

tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate;hydrochloride

InChI

InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-8-6-12(9-14)5-4-7-13-12;/h13H,4-9H2,1-3H3;1H

InChI Key

DDKZTERHMMBGLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCN2.Cl

Purity

95

Origin of Product

United States

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